Chlorohydroquinone

Physicochemical characterization DFT computational chemistry Proton dissociation equilibrium

Chlorohydroquinone (CAS 615-67-8) resolves pH-dependent redox and metabolic pathway tracing challenges where analog substitution fails. • Linear development-rate response at pH 8.33-9.16 for specialty photographic formulations. • Definitive metabolic pathway marker with trace O-methylation vs. higher chlorinated hydroquinones. • Intermediate enzymatic activity (70% vs. hydroquinone) in quinone reductase/tyrosinase assays. • Bifunctional building block: chlorine ortho-directing and para-dihydroxy redox activity for polymerization. Validated purity ≥85% (GC), inert-gas stabilized, global shipping.

Molecular Formula C6H5ClO2
Molecular Weight 144.55 g/mol
CAS No. 615-67-8
Cat. No. B041787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameChlorohydroquinone
CAS615-67-8
SynonymsChloroquinol;  Monochlorohydroquinone;  NSC 427;  NSC 5934;  1,4-Dihydroxy-2-chlorobenzene;  1-Chloro-2,5-dihydroxybenzene;  2-Chloro-1,4-benzenediol;  2-Chloro-1,4-dihydroxybenzene;  2-Chloro-1,4-hydroquinone;  2-Chlorohydroquinone;  Chloro-p-hydroquinone; 
Molecular FormulaC6H5ClO2
Molecular Weight144.55 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1O)Cl)O
InChIInChI=1S/C6H5ClO2/c7-5-3-4(8)1-2-6(5)9/h1-3,8-9H
InChIKeyAJPXTSMULZANCB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityVERY SOL IN WATER AND ALC, SLIGHTLY SOL IN ETHER

Chlorohydroquinone Identity & Procurement Guide


Chlorohydroquinone (2-chloro-1,4-benzenediol, CAS 615-67-8) is a monochlorinated derivative of hydroquinone belonging to the chlorohydroquinone family of benzenediols [1]. The compound is characterized by a single chlorine substituent at the 2-position of the hydroquinone ring, conferring distinct physicochemical properties including shifted acid-dissociation behavior, altered redox potential, and increased lipophilicity relative to the parent hydroquinone [2]. It has recognized roles as a synthetic intermediate, photographic developing agent, bactericide, and environmental metabolite in the biodegradation of chlorinated aromatic pollutants .

Why Analogs Cannot Replace Chlorohydroquinone


Although chlorohydroquinone shares the p-hydroquinone core with analogs such as hydroquinone, methylhydroquinone, and bromohydroquinone, the single chlorine substituent produces quantifiable shifts in ionization equilibrium (pKa ~8.6 vs. ~10.2 for hydroquinone), redox behavior, and lipophilicity (logP 1.40 vs. ~0.59 for hydroquinone) that fundamentally alter its reactivity, bioavailability, and environmental fate [1]. These differences manifest as distinct enzymatic substrate specificity, altered pH-dependent developing activity in photographic systems, and divergent toxicity and biodegradation profiles—meaning that substitution without experimental validation risks both functional failure and misleading scientific conclusions [2].

Chlorohydroquinone: Quantified Differentiation Evidence


pKa Shift Alters Ionization State vs. Hydroquinone

Density functional theory (DFT) calculations demonstrate that chlorohydroquinone (H2QCl) exhibits a first pKa of approximately 8.6, compared to 10.2 for unsubstituted hydroquinone (QH2), representing a ~1.6 pKa unit decrease [1]. This shift is attributable to the electron-withdrawing effect of the ortho-chlorine substituent, which stabilizes the mono-anionic conjugate base [1]. The predicted pKa from ChemicalBook corroborates this trend at 9.21 ± 0.18 (predicted) [2].

Physicochemical characterization DFT computational chemistry Proton dissociation equilibrium

Developing Activity at Lower pH vs. Hydroquinone

In a controlled study of gross development rate as a function of pH, chlorohydroquinone exhibited linearity (on a log–log scale) over the pH range 8.33–9.16, whereas hydroquinone required a higher pH range of 9.25–10.35 for comparable linear response [1]. This demonstrates that chlorohydroquinone achieves equivalent developing activity at significantly lower alkalinity [1]. Separately, Haist (Modern Photographic Processing) reported that the developing activity of chlorohydroquinone can be closely matched by a mixture of 95% hydroquinone and 5% metol (N-methyl-p-aminophenol), indicating that chlorohydroquinone's intrinsic activity exceeds that of hydroquinone alone [2].

Photographic chemistry Developer formulation pH-dependent kinetics

Enzymatic Substrate Activity vs. Hydroquinone

In an enzymatic assay measuring relative substrate activity of substituted hydroquinones at a fixed concentration of 200 μM, chlorohydroquinone exhibited 70% activity relative to hydroquinone (set at 100%). Under identical conditions, methylhydroquinone showed 120% activity, bromohydroquinone only 30%, and methoxyhydroquinone 50% [1]. This demonstrates that the chlorine substituent exerts a distinct electronic effect on enzyme–substrate recognition that cannot be predicted from the behavior of other halogen (bromo) or alkyl (methyl) analogs [1].

Enzyme kinetics Quinone reductase Substrate specificity

O-Methylation Selectivity vs. Higher Chlorinated Analogs

Rhodococcus chlorophenolicus PCP-I selectively O-methylates chlorinated para-hydroquinones. Tetrachlorohydroquinone, trichlorohydroquinone, and 2,6-dichlorohydroquinone were efficiently methylated to their corresponding 4-methoxyphenol derivatives. In contrast, chlorohydroquinones with only one chlorine adjacent to a hydroxyl group—including monochlorohydroquinone (chlorohydroquinone)—were methylated only in trace amounts, and no metabolite was formed from unsubstituted hydroquinone [1]. This pattern is governed by the requirement for two chlorine substituents flanking the hydroxyl group targeted for methylation [1].

Biodegradation O-Methylation Rhodococcus chlorophenolicus Xenobiotic metabolism

Enhanced Lipophilicity vs. Hydroquinone

Chlorohydroquinone exhibits an experimentally measured logP (octanol-water partition coefficient) of 1.40 , substantially higher than the reported logP of hydroquinone, which ranges from 0.59 to 0.64 across multiple authoritative sources [1]. This ΔlogP of +0.76 to +0.81 corresponds to an approximately 6-fold increase in octanol-water partition coefficient, reflecting the lipophilic contribution of the chlorine substituent . The measured value is consistent with the Sielc HPLC determination (logP = 1.40) [2] and ChemSpider experimental database value (log Kow used: 1.40) .

Lipophilicity Octanol-water partition coefficient QSAR Drug design

Chlorohydroquinone: Key Procurement Scenarios


Low-Alkalinity Photographic Developer Formulation

When a photographic developer formulation requires effective silver halide reduction at pH values below 9.5, chlorohydroquinone is the evidenced choice: it achieves linear development-rate response at pH 8.33–9.16, whereas hydroquinone requires pH 9.25–10.35 for comparable behavior [1]. Its intrinsic developing activity is also higher—equivalent to a 95% hydroquinone + 5% metol combination [2]. This enables formulation of warm-tone developers and specialty graphic-arts processes (e.g., equidensity imaging via chemical solarization with thiourea) where hydroquinone cannot deliver the required pH–activity profile [3].

Biodegradation Pathway & Environmental Fate Studies

Chlorohydroquinone is a critical and analytically distinguishable intermediate in the bacterial degradation of multiple priority pollutants: it is formed from 3-chlorophenol by Penicillium simplicissimum [1], from 2-chloro-4-nitrophenol by Cupriavidus and Rhodococcus imtechensis RKJ300 [2], and from lindane (γ-hexachlorocyclohexane) under aerobic conditions [3]. Its unique O-methylation behavior—trace methylation vs. efficient methylation of higher chlorinated hydroquinones [4]—makes it a definitive pathway marker. Researchers tracing dehalogenation versus methylation detoxification routes should select chlorohydroquinone as the reference standard because its metabolic fate bifurcates from that of di-, tri-, and tetrachlorohydroquinones.

Enzyme Substrate SAR Studies

For enzymologists studying the substrate specificity of quinone reductases, phenol monooxygenases, or tyrosinase, chlorohydroquinone occupies a distinct intermediate activity position: 70% relative activity vs. hydroquinone (100%), compared to bromohydroquinone (30%) and methylhydroquinone (120%) at 200 μM substrate [1]. This non-monotonic halogen/alkyl SAR pattern means chlorohydroquinone cannot be replaced by bromohydroquinone or methylhydroquinone without altering the experimental outcome. Its differential pKa (8.6 vs. 10.2 for hydroquinone) further affects ionization-dependent enzyme recognition at physiological pH [2], making it an essential probe for dissecting electronic vs. steric contributions to substrate binding.

Chlorine-Containing Fine Chemical Synthesis

In synthetic organic chemistry, chlorohydroquinone serves as a bifunctional building block where the chlorine atom acts as an ortho-directing group for electrophilic aromatic substitution while the para-dihydroxy motif enables redox chemistry, quinone formation, or polymerization. The patented bis-glycidyl ethers of chlorohydroquinones [1] and organotin polyethers incorporating chlorohydroquinone as the diol monomer [2] exploit both functionalities simultaneously. The electron-withdrawing chlorine substituent shifts the oxidation potential anodically relative to hydroquinone (redox potential ~+0.19 V [3]), providing distinct reactivity in oxidative coupling and polymerization reactions where hydroquinone would undergo premature oxidation.

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